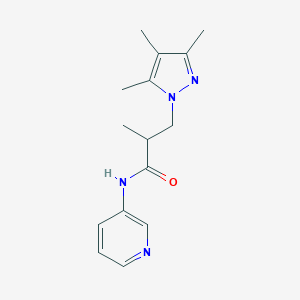
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein, which has been identified as a potential target for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves the inhibition of a specific protein, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. The compound binds to the active site of the protein, thereby preventing its activity. This leads to the inhibition of various downstream signaling pathways, ultimately resulting in the suppression of disease progression.
Biochemical and Physiological Effects
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. The compound has also been shown to reduce inflammation and suppress the immune response in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide in lab experiments include its high potency, specificity, and selectivity towards the target protein. However, the compound has certain limitations, such as its low solubility in water and its instability under certain conditions. These limitations need to be considered while designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions of research involving 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. One of the directions is to evaluate its efficacy and safety in clinical trials for the treatment of various diseases. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, further studies are required to understand its mechanism of action in detail and to identify potential biomarkers for patient selection. Finally, the development of more stable and soluble analogs of this compound could lead to improved therapeutic outcomes.
Conclusion
In conclusion, 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a promising chemical compound that has gained significant attention in scientific research. Its potent inhibition of a specific protein has identified it as a potential therapeutic target for various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of research have been discussed in this paper. Further studies are required to fully understand the potential of this compound in disease treatment.
Synthesemethoden
The synthesis of 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves several steps. The first step is the reaction between 3-pyridinecarboxaldehyde and 3,4,5-trimethyl-1H-pyrazole to form 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanal. This intermediate is then reacted with methylamine to form 2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide. The yield of this reaction is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of a specific protein, which plays a crucial role in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its efficacy and safety in humans.
Eigenschaften
Produktname |
2-methyl-N-(pyridin-3-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide |
|---|---|
Molekularformel |
C15H20N4O |
Molekulargewicht |
272.35 g/mol |
IUPAC-Name |
2-methyl-N-pyridin-3-yl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H20N4O/c1-10(9-19-13(4)11(2)12(3)18-19)15(20)17-14-6-5-7-16-8-14/h5-8,10H,9H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
UFNZNTZDJMVZLX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
Kanonische SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CN=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



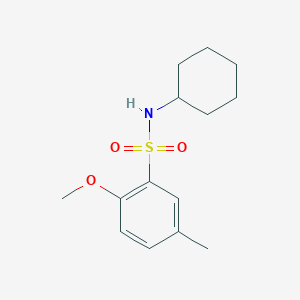



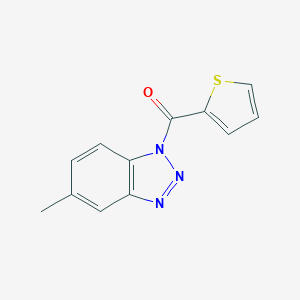
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
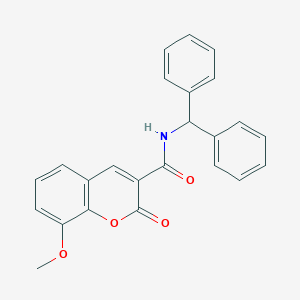
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
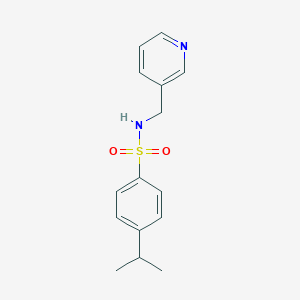
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)

